![molecular formula C18H18FNO3 B4625234 N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B4625234.png)
N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide
Overview
Description
Synthesis Analysis
The synthesis of related fluorinated benzamide compounds typically involves novel structural units as precursors in heterocyclic synthesis. For instance, N-benzoyl β,β-difluoroenamides and fluoroynamides have been explored for their unique electrophilic reactivity due to the presence of fluorine atoms, leading to heterocyclic compounds like 2-fluoro-1,4-benzoxazines through nucleophilic vinylic substitution reactions (Meiresonne et al., 2015).
Molecular Structure Analysis
The analysis of molecular structures often involves X-ray diffraction (XRD) and computational methods to elucidate the position of atoms and the geometry of molecules. For similar fluoro-N-benzamide compounds, studies have shown that the planarity and stability of peptide bonds are influenced by the position of the halogen atom, affecting their supramolecular properties (Moreno-Fuquen et al., 2022).
Chemical Reactions and Properties
The chemical reactions involving fluoro-benzamides often explore the reactivity of the fluorine atom and its impact on the compound's behavior in synthesis and interactions. The activation or deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide isomers, induced by the halogen position, is a prime example of how structural changes can define molecular properties and reactivity (Moreno-Fuquen et al., 2022).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystalline structure are crucial for understanding the practical applications of a compound. The disorder-induced concomitant polymorphism in 3-fluoro-N-(3-fluorophenyl) benzamide highlights the impact of crystalline structure on the physical properties of fluorinated benzamides (Chopra & Row, 2008).
Scientific Research Applications
Dimorphic Forms and Non-Centrosymmetric Environment
Research by Chopra and Row (2005) investigates the dimorphic behavior of a structurally similar compound, focusing on its morphological properties, X-ray single-crystal structure analysis, and the interplay of hydrogen bonds and weak intermolecular interactions. Their study reveals the importance of these interactions in determining the molecular packing and crystal symmetry, highlighting the compound's potential in material science and crystal engineering (Chopra & Row, 2005).
Radiolabeling for Biological Properties Evaluation
Lang et al. (1999) synthesized fluorinated derivatives for radiolabeling, aiming to evaluate biological properties. This approach is crucial in developing imaging agents for medical diagnostics, providing insights into the functionalization and modification of benzamide derivatives to enhance their suitability for biological applications (Lang et al., 1999).
Alzheimer's Disease and Serotonin Receptors
Kepe et al. (2006) utilized a compound similar to "N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide" as a molecular imaging probe to study serotonin receptors in Alzheimer's disease. Their research underscores the potential of fluorine-labeled benzamide analogs in neuroimaging, offering valuable tools for understanding and diagnosing neurological conditions (Kepe et al., 2006).
Synthesis and Properties of Ortho-Linked Polyamides
Hsiao, Yang, and Chen (2000) explored the synthesis of polyamides derived from similar structural motifs, focusing on their solubility, thermal stability, and potential applications in creating durable and heat-resistant materials. This research contributes to the development of new polymers with enhanced performance for industrial applications (Hsiao, Yang, & Chen, 2000).
Antipathogenic Activity of Thiourea Derivatives
Limban, Marutescu, and Chifiriuc (2011) investigated the antipathogenic properties of new thiourea derivatives, including compounds structurally related to "N-(2-fluorophenyl)-4-(tetrahydro-2-furanylmethoxy)benzamide." Their findings highlight the potential of these compounds in developing antimicrobial agents with efficacy against biofilm-forming pathogens, suggesting applications in combating antibiotic-resistant infections (Limban, Marutescu, & Chifiriuc, 2011).
properties
IUPAC Name |
N-(2-fluorophenyl)-4-(oxolan-2-ylmethoxy)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c19-16-5-1-2-6-17(16)20-18(21)13-7-9-14(10-8-13)23-12-15-4-3-11-22-15/h1-2,5-10,15H,3-4,11-12H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEMOPKVUCQUGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(tetrahydrofuran-2-ylmethoxy)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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